molecular formula C24H23F4N5O3S B1192782 GNE-616

GNE-616

Cat. No.: B1192782
M. Wt: 537.5336
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

GNE-616 is a novel highly potent, metabolically stable, subtype selective inhibitor of Nav1.7.

Scientific Research Applications

Preclinical Assessment and Efficacy

GNE-616, identified as a novel NAMPT inhibitor, has been explored for its potential in treating human cancers. Preclinical assessments of this compound have shown it to be a potent, selective inhibitor with acceptable properties and projected human pharmacokinetics and dose estimates. It was found to have a moderate to low plasma clearance in various animal models and exhibited efficacy in tumor growth inhibition in preclinical studies (Liederer et al., 2019).

Discovery and Optimization

The discovery and optimization of this compound were driven by structure- and ligand-based design principles. It emerged as a highly potent, metabolically stable, and subtype-selective inhibitor, showing promising results in preclinical models. This process involved refining the ligand conformation and mitigating high in vivo clearance, eventually leading to this compound’s robust pharmacokinetic/pharmacodynamic (PK/PD) response in a Nav1.7-dependent mouse model (McKerrall et al., 2019).

Resistance Mechanisms to NAMPT Inhibitors

In the context of NAMPT inhibitors like this compound, research has identified mutations in NAMPT that confer resistance to these inhibitors. This study underscores the importance of understanding drug resistance mechanisms, which can limit the efficacy of therapeutics. It provides insights into allosteric modulation and orthosteric blocking as mechanisms of resistance, which are crucial for designing next-generation NAMPT inhibitors (Wang et al., 2014).

Properties

Molecular Formula

C24H23F4N5O3S

Molecular Weight

537.5336

IUPAC Name

(S)-6-Fluoro-4-((2R,4S)-2-(pyridin-2-yl)-4-(trifluoromethyl)piperidin-1-yl)-N-(pyrimidin-4-yl)chromane-7-sulfonamide

InChI

InChI=1S/C24H23F4N5O3S/c25-17-12-16-19(33-9-5-15(24(26,27)28)11-20(33)18-3-1-2-7-30-18)6-10-36-21(16)13-22(17)37(34,35)32-23-4-8-29-14-31-23/h1-4,7-8,12-15,19-20H,5-6,9-11H2,(H,29,31,32)/t15-,19-,20+/m0/s1

SMILES

O=S(C1=CC2=C(C=C1F)[C@@H](N3[C@@H](C4=NC=CC=C4)C[C@@H](C(F)(F)F)CC3)CCO2)(NC5=NC=NC=C5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GNE-616;  GNE 616;  GNE616

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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